2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15822084
Molecular Formula: C29H25N3O2S
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H25N3O2S |
|---|---|
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | 2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C29H25N3O2S/c1-3-34-24-15-13-23(14-16-24)31-28(33)19-35-29-26(18-30)25(21-11-9-20(2)10-12-21)17-27(32-29)22-7-5-4-6-8-22/h4-17H,3,19H2,1-2H3,(H,31,33) |
| Standard InChI Key | PTOOUKPREUYIBO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
Introduction
The compound 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule belonging to the acetamide class. It features a pyridine ring, a cyano group, and a thioacetamide moiety, which are indicative of potential reactivity and biological activity. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and potential interactions with biological targets.
Synthesis
The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions:
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Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
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Introduction of Substituents: The cyano, phenyl, and p-tolyl groups are introduced through various substitution reactions.
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Formation of the Acetamide Moiety: This step involves the attachment of the acetamide group to the pyridine ring structure.
Mechanism of Action
The mechanism of action for this compound likely involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that similar compounds may inhibit specific pathways involved in disease processes, indicating potential applications in pharmacology, particularly in targeting cancer cells or other pathological conditions.
Applications and Research Findings
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Pharmacological Applications: The compound's potential biological activity suggests applications in pharmacology, particularly in targeting cancer cells or other pathological conditions.
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Materials Science: Its structural complexity and reactivity make it of interest in materials science for potential applications in advanced materials.
Analytical Techniques
Characterization and verification of the compound are typically performed using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR): For structural elucidation.
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High-Performance Liquid Chromatography (HPLC): For purity assessment.
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Mass Spectrometry (MS): For molecular weight determination and structural confirmation.
Data Table: Comparison of Similar Compounds
Note: The specific data for 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is not available in the provided sources.
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